Nisobamate - 25269-04-9

Nisobamate

Catalog Number: EVT-277160
CAS Number: 25269-04-9
Molecular Formula: C13H26N2O4
Molecular Weight: 274.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nisobamate is a biochemical.
Source and Classification

Nisobamate belongs to the class of compounds known as carbamates, which are characterized by the presence of a carbamate functional group. It is synthesized from various precursors, including sulfanilamide derivatives, and has been evaluated for its pharmacological properties in numerous studies. Its classification as a sulfonamide indicates that it shares structural similarities with other sulfonamide drugs, which have been widely used in clinical settings for their antibacterial and anticonvulsant effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Nisobamate involves several key steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 3-methylpropyl chloroformate. The process typically follows these steps:

  1. Formation of the Carbamate: The reaction between 4-aminobenzenesulfonamide and 3-methylpropyl chloroformate leads to the formation of Nisobamate.
  2. Purification: The product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.
  3. Characterization: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

The synthesis process has been optimized to enhance yield and reduce impurities, with reported yields reaching up to 82% in some studies .

Molecular Structure Analysis

Structure and Data

Nisobamate's molecular formula is C12H16N2O3SC_{12}H_{16}N_{2}O_{3}S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular structure can be represented as follows:

  • Core Structure: The compound features a phenyl ring substituted with a sulfonamide group and a carbamate moiety.
  • Stereochemistry: Nisobamate can exist in different stereoisomeric forms, which can influence its pharmacological activity.

The molecular weight of Nisobamate is approximately 272.34 g/mol. Detailed NMR data has provided insights into its structural characteristics, confirming the presence of specific functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Nisobamate undergoes several chemical reactions that are relevant to its pharmacological activity:

  1. Hydrolysis: In aqueous environments, Nisobamate can hydrolyze to form its corresponding amine and acid derivatives.
  2. Reactivity with Biological Targets: The sulfonamide group allows Nisobamate to interact with various biological targets, including enzymes involved in neurotransmitter regulation.

These reactions are critical for understanding how Nisobamate exerts its therapeutic effects in vivo.

Mechanism of Action

Process and Data

The mechanism of action of Nisobamate primarily involves modulation of neurotransmitter systems in the brain:

  • Inhibition of Neuronal Excitability: Nisobamate acts by inhibiting voltage-gated sodium channels, which reduces neuronal excitability and prevents the propagation of seizure activity.
  • Enhancement of GABAergic Activity: It may also enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in inhibiting neuronal firing.

Pharmacokinetic studies have shown that Nisobamate exhibits favorable absorption and distribution characteristics, making it effective in managing seizure disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nisobamate exhibits several notable physical and chemical properties:

  • Melting Point: The melting point ranges from 187°C to 191°C.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Nisobamate has several significant applications in scientific research and medicine:

  • Anticonvulsant Therapy: It is primarily investigated for its use in treating epilepsy, showing promise as an effective alternative to traditional antiepileptic drugs.
  • Research Tool: Due to its mechanism of action on sodium channels and GABAergic systems, it serves as a valuable tool for studying neuronal excitability and seizure mechanisms.
  • Potential Future Applications: Ongoing research may expand its use into other neurological disorders where modulation of excitability is beneficial.
Historical Context and Academic Significance of Nisobamate

Emergence in Carbamate Tranquilizer Research

Nisobamate (INN; W-1015) emerged during the mid-20th century as part of significant pharmaceutical research into carbamate compounds with central nervous system (CNS) depressant properties. This compound, chemically designated as 2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamate (C₁₃H₂₆N₂O₄; molecular mass 274.361 g·mol⁻¹), shares structural and mechanistic similarities with other carbamate tranquilizers developed during this era [1]. The carbamate class gained prominence following the success of meprobamate (introduced in the 1950s), which demonstrated anxiolytic and muscle relaxant properties, establishing carbamates as viable alternatives to barbiturates [5]. Researchers investigating structure-activity relationships within this chemical family synthesized Nisobamate to explore modifications that might enhance therapeutic efficacy or reduce adverse effects associated with existing agents. Its molecular structure features dual carbamate functional groups attached to a branched pentyl chain, distinguishing it from simpler carbamate esters prevalent in early pharmacological research [1].

The exploration of carbamate derivatives represented a strategic approach to modulating GABAergic neurotransmission – a key target for sedative-hypnotic drugs. Unlike benzodiazepines (which enhance GABA affinity for GABAA receptors), carbamates like Nisobamate were postulated to act via chloride channel modulation, though its precise mechanism remained unelucidated due to its discontinued development [5]. Research into such compounds reflected the pharmaceutical industry's efforts to expand the psychopharmacological arsenal during a period of intense interest in psychotropic medications.

Table 1: Key Carbamate Tranquilizers in the Mid-20th Century

CompoundChemical StructureDevelopment StatusPrimary Therapeutic Target
Nisobamate2-[(carbamoyloxy)methyl]-2,3-dimethylpentyl propan-2-ylcarbamateInvestigational compound (never marketed)Tranquilizer
Meprobamate2-methyl-2-propyltrimethylene dicarbamateMarketed (1950s)Anxiety, muscle relaxation
Carisoprodol(RS)-2-{[(aminocarbonyl)oxy]methyl}-2-methylpentyl isopropylcarbamateMarketed (1959)Musculoskeletal pain

Position Within Mid-20th Century Psychopharmacology Development

Nisobamate's development coincided with a transformative period in psychopharmacology (1950s-1960s), marked by the introduction of novel therapeutic classes including benzodiazepines (e.g., Triazolam, patented 1970, marketed 1982) and phenothiazines [2]. This era witnessed a paradigm shift from institutionalized psychiatric care to pharmacologically managed outpatient treatment, driving demand for safer, more effective tranquilizers. Within this context, carbamates represented a transitional pharmacological class bridging older sedatives (barbiturates and bromides) and newer benzodiazepines [2] [4].

The compound occupied a specific niche in psychopharmacology research focused on molecular optimization. Its branched alkyl chain structure contrasted with the simpler aromatic structures of early benzodiazepines like Oxazepam (7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one) and aimed to balance lipophilicity for blood-brain barrier penetration with metabolic stability [1] [4]. While benzodiazepines eventually dominated the anxiolytic market due to their perceived safety advantages, carbamate research provided crucial insights into structure-sedation relationships and GABAergic modulation. Nisobamate specifically exemplified efforts to create agents with rapid onset and intermediate duration of action – pharmacological properties highly sought after for managing acute anxiety states without excessive sedation [5].

Academic interest in carbamates like Nisobamate also stemmed from their potential as prodrugs. The metabolic pathway of the related carbamate Carisoprodol (conversion to meprobamate) demonstrated how structural modifications could alter pharmacokinetics and pharmacodynamics [5]. Although Nisobamate's metabolic fate remains undocumented, its structural features suggest possible active metabolites that might have contributed to its anticipated pharmacological profile.

Table 2: Molecular Comparison of Nisobamate with Contemporary Psychotropic Agents

Compound (Class)Molecular FormulaKey Structural FeaturesDevelopment Era
Nisobamate (Carbamate)C₁₃H₂₆N₂O₄Branched pentyl chain, dual carbamate groupsMid-20th century (investigational)
Triazolam (Benzodiazepine)C₁₇H₁₂Cl₂N₄Triazolobenzodiazepine core, chlorinated phenyl ringsPatented 1970, marketed 1982
Oxazepam (Benzodiazepine)C₁₅H₁₁ClN₂O₂Benzodiazepinone core, chlorinated ring, hydroxyl groupPatented 1962, marketed 1964

Academic Debates on Its Discontinuation and Unmarketed Status

Nisobamate's status as an unmarketed pharmaceutical compound has been noted in authoritative pharmacological references without explicit justification [1]. Academic discourse surrounding its discontinuation likely reflects broader challenges faced by carbamate tranquilizers during the ascendancy of benzodiazepines. Several factors potentially contributed to its developmental abandonment:

  • Pharmacokinetic Uncertainties: The structural complexity of Nisobamate (compared to earlier carbamates like meprobamate) raised questions about metabolic stability and potential accumulation of active metabolites. The known metabolic conversion of Carisoprodol to meprobamate demonstrated how carbamate biotransformation could produce compounds with divergent pharmacological activities and abuse liabilities [5]. Without comprehensive metabolic studies, clinical advancement would have been considered high-risk.

  • Competitive Landscape: The introduction and rapid adoption of benzodiazepines (e.g., Triazolam, Oxazepam) offered superior therapeutic indices, reduced overdose risks, and clearer dose-response relationships [2] [4]. Pharmaceutical investment shifted decisively toward these newer agents, leaving carbamate derivatives like Nisobamate as pharmacological curiosities rather than commercial priorities.

  • Regulatory Environment: Increasingly stringent requirements for demonstrating clinical efficacy and safety likely raised development costs beyond perceived commercial viability. The absence of patent protection or documented clinical trial data in the public domain suggests development was halted before significant human testing [1].

Properties

CAS Number

25269-04-9

Product Name

Nisobamate

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

InChI

InChI=1S/C13H26N2O4/c1-6-10(4)13(5,7-18-11(14)16)8-19-12(17)15-9(2)3/h9-10H,6-8H2,1-5H3,(H2,14,16)(H,15,17)

InChI Key

CBDPCXYQNVDTMW-UHFFFAOYSA-N

SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C

Solubility

Soluble in DMSO

Synonyms

2-sec-butyl-N-isopropyl-2-methyl-1,3-propanediol dicarbamate
nisobamate
W 1015

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)NC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.